molecular formula C22H21N3O4 B2677353 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1207034-77-2

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No. B2677353
CAS RN: 1207034-77-2
M. Wt: 391.427
InChI Key: DHEOIGZNNZDVFY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a quinolinone structure, and a dimethoxyphenyl group . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, a quinolinone structure, and a dimethoxyphenyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the quinolinone structure. The oxadiazole ring is a heterocycle that can participate in various chemical reactions . The quinolinone structure is a type of lactam and can undergo reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Muscle Relaxant Synthesis

3,4-Dimethoxyphenylacetonitrile: serves as an intermediate in the preparation of the muscle relaxant papaverine . The compound has been utilized in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

Isochromanone Formation

3,4-Dimethoxyphenylacetic acid: reacts with formaldehyde in the presence of acid to yield an isochromanone .

Bioactive Compound Exploration

The compound 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one holds potential as a bioactive molecule due to its structural characteristics that facilitate binding with target molecules. Triazole derivatives, including this compound, exhibit a variety of biological effects .

Aza-Michael Reaction

The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to valuable precursors of bioactive compounds. It involves the addition of N-heterocycles to α,β-unsaturated ketones. The transformation can be carried out without a catalyst for certain activated nucleophiles and alkenes .

Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is of interest. These compounds can be achieved through various methods, including reactions between ketones, formaldehyde, and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, and conjugate addition of N-heterocycles to α,β-unsaturated ketones .

properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-11-25-13-17(20(26)15-7-5-6-8-18(15)25)22-23-21(24-29-22)16-10-9-14(27-2)12-19(16)28-3/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEOIGZNNZDVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

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